Cholestane, (5alpha,14beta)-
Description
Contextualization within the Cholestane (B1235564) Scaffold
The cholestane scaffold is a fundamental structure in steroid chemistry, serving as the parent framework for all sterols. ontosight.ai This 27-carbon structure is biosynthetically derived from triterpenoids and consists of three six-membered cyclohexane (B81311) rings (A, B, and C) and one five-membered cyclopentane (B165970) ring (D) fused together. wikipedia.orgwikipedia.org This core, known as the cyclopentanoperhydrophenanthrene or gonane (B1236691) nucleus, forms the basis for a vast array of biologically important molecules, including cholesterol. wikipedia.orgresearchgate.net
Cholestane itself is a biomarker found in petroleum deposits and rock records, typically resulting from the diagenesis (chemical and physical changes during sediment consolidation) of cholesterol. wikipedia.org Cholesterol, produced primarily by animals, is essential for cell membrane structure and is a precursor to steroid hormones. ontosight.aiwikipedia.org During diagenesis, cholesterol's hydroxyl group is lost and its double bond becomes saturated, yielding the stable cholestane molecule. wikipedia.org While the naturally occurring biological stereochemistry of cholesterol is typically maintained during this process, geological processes like thermal maturation can alter this configuration, leading to various stereoisomers, including Cholestane, (5alpha,14beta)-. wikipedia.orgmit.edu
Significance of the (5alpha,14beta)-Stereoisomer in Steroid Biology
The stereochemistry of a steroid molecule is critical to its biological function, as it determines how the molecule interacts with enzymes and receptors. ontosight.ai The notation "(5alpha,14beta)-" describes the specific three-dimensional arrangement at two key carbon atoms in the steroid's ring system. ontosight.ai The "alpha" designation indicates that the substituent at the C-5 position lies below the plane of the ring system, while the "beta" designation means the substituent at C-14 is oriented above the plane. ontosight.aishenvilab.org
The 5-alpha reduction, which creates the 5-alpha configuration from a precursor with a double bond, is an important step in the metabolism of several steroid hormones, including androgens. nih.gov This conversion can amplify the hormonal signal, as the 5-alpha reduced metabolite often binds to its receptor with higher affinity. nih.gov In contrast, the 14-beta configuration is less common in biologically active steroids in humans compared to the 14-alpha configuration found in natural cholesterol. wikipedia.org
The (5alpha,14beta)-stereoisomer of steranes (saturated steroids) is of particular interest in geochemistry and geobiology. mit.edu The presence of 5alpha(H),14beta(H),17beta(H)-steranes in immature sediments is studied as a biomarker, providing clues about the origin and thermal history of organic matter in geological formations. mit.eduosti.gov
In terms of direct biological activity, research into specific derivatives of the (5alpha,14beta)-cholestane structure is ongoing. For example, the compound 5alpha-Cholest-8(14)-en-3beta-ol-15-one, which possesses a similar steroid nucleus, has been shown to be a potent inhibitor of sterol biosynthesis and can lower serum cholesterol levels in primates. nih.gov Furthermore, in the context of bile acid biosynthesis, both 5-alpha and 5-beta isomers of intermediates are formed. nih.gov However, only the 5-beta isomer is biologically active and proceeds in the pathway, suggesting that the formation of the 5-alpha isomer may serve as an inhibitory or regulatory step in the process. nih.gov The synthesis of specific cholestane stereoisomers like (5alpha,14beta)-Cholestane is a complex process used to create reference materials for biochemical research and to explore the structure-activity relationships of novel steroid-based compounds. ontosight.aiontosight.ai
Structure
2D Structure
3D Structure
Properties
CAS No. |
40071-70-3 |
|---|---|
Molecular Formula |
C27H48 |
Molecular Weight |
372.7 g/mol |
IUPAC Name |
(5R,8R,9S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3/t20-,21-,22+,23-,24-,25+,26+,27-/m1/s1 |
InChI Key |
XIIAYQZJNBULGD-IBZWTKOGSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 5alpha,14beta Cholestane and Its Derivatives
Total Chemical Synthesis Approaches
The complete chemical synthesis of the (5alpha,14beta)-cholestane core and its analogues requires precise control over stereochemistry at multiple chiral centers. Researchers have devised several approaches to tackle this synthetic challenge, ranging from the stereoselective modification of existing steroid precursors to de novo constructions.
Stereoselective Synthesis from Precursor Steroids
The stereoselective synthesis of the (5alpha,14beta)-cholestane framework can be achieved by modifying readily available natural steroids. These precursors, which typically possess the more stable C/D trans-ring fusion, must undergo significant stereochemical inversion at the C-14 position. This transformation often involves multi-step sequences that introduce functionality at or near the C/D ring junction to facilitate the desired stereochemical outcome. While specific examples focusing solely on the cholestane (B1235564) side chain are not extensively detailed in readily available literature, the principles are well-established in the synthesis of other 14beta-steroids, such as cardiotonic steroid aglycones. These syntheses often employ strategies that create a C-14 carbocation or a related reactive intermediate, which can then be quenched from the beta-face to establish the cis-C/D ring fusion.
Reductive Rearrangements and Stereocontrolled Epoxide Cleavage
A key strategy for accessing the 14beta-hydroxy functionality, a common feature in biologically active (5alpha,14beta)-steroids, involves the reductive rearrangement of steroidal epoxides. A notable example is the treatment of a 3β-benzoyloxy-14α,15α-epoxy-5α-cholest-7-ene with reducing agents like lithium aluminum hydride (LiAlH4) or lithium triethylborohydride. This reaction proceeds via a novel reductive rearrangement to yield 5α-cholest-8(14)-en-3β,15α-diol in high yield nih.gov. The mechanism of epoxide reduction with LiAlH4 involves the nucleophilic attack of a hydride ion on the less sterically hindered carbon of the epoxide ring, leading to the opening of the ring and the formation of an alcohol.
The stereochemical outcome of the epoxide cleavage is crucial. In the case of the 14α,15α-epoxide, the hydride attack can initiate a cascade of events that ultimately leads to the formation of a Δ8(14) double bond and a hydroxyl group at C-15, which can be a precursor to the desired 14β-hydroxy group. The reaction conditions, including the choice of reducing agent and the stoichiometry, can significantly influence the product distribution. For instance, using a large excess of lithium aluminum hydride can lead to the formation of additional byproducts nih.gov.
Table 1: Reductive Rearrangement of 3β-benzoyloxy-14α,15α-epoxy-5α-cholest-7-ene
| Reducing Agent | Molar Excess | Major Product | Yield |
| Lithium Triethylborohydride | 4 | 5α-cholest-8(14)-en-3β,15α-diol | High |
| Lithium Aluminum Hydride | 4 | 5α-cholest-8(14)-en-3β,15α-diol | High |
| Lithium Aluminum Hydride | 24 | 5α-cholest-8(14)-en-3β,15α-diol and 5α-cholest-8(14)-en-3β-ol | - |
Targeted Functionalization and Skeletal Modifications
Once the (5alpha,14beta)-cholestane skeleton is established, further targeted functionalization and skeletal modifications can be carried out to synthesize a variety of derivatives. These modifications are often aimed at introducing specific functional groups found in naturally occurring bioactive steroids or at creating novel analogues for structure-activity relationship studies.
Functionalization can involve a wide range of chemical reactions, including oxidations, reductions, halogenations, and the introduction of nitrogen- or sulfur-containing moieties. The regioselectivity and stereoselectivity of these reactions are of paramount importance. For instance, the introduction of hydroxyl groups at specific positions can dramatically alter the biological activity of the molecule.
Skeletal modifications of the C/D cis-fused steroid skeleton are also an area of interest. These modifications can involve ring expansion, contraction, or cleavage to generate novel steroidal frameworks. Such transformations can lead to compounds with unique three-dimensional shapes and potentially new biological properties.
Biocatalytic and Chemoenzymatic Synthesis of Cholestane Analogues
Biocatalysis and chemoenzymatic approaches have emerged as powerful tools for the synthesis of complex molecules like steroids, offering high regio- and stereoselectivity under mild reaction conditions. These methods can be particularly advantageous for introducing functionalities into the cholestane skeleton that are difficult to achieve through traditional chemical synthesis.
A significant challenge in the synthesis of many bioactive (5alpha,14beta)-steroids is the introduction of a hydroxyl group at the C-14 position. Biocatalytic C-H hydroxylation using cytochrome P450 enzymes has shown great promise in this regard. For example, P450 enzymes have been identified that can convert androstenedione (AD) into 14α-hydroxy-AD acs.org. While this introduces the hydroxyl group with the alpha stereochemistry, this product can be chemically converted to the desired 14β-hydroxy steroid intermediate, which serves as a key building block for the synthesis of various cardiotonic steroids acs.org.
Chemoenzymatic strategies combine the strengths of both biocatalysis and chemical synthesis. A modular chemoenzymatic approach to C14-functionalized steroids has been developed. This strategy utilizes a biocatalytic hydroxylation step to introduce a 14α-hydroxyl group, which is then chemically converted to a Δ14-olefin. This olefin serves as a versatile chemical handle for the introduction of various functional groups at the C-14 position with different stereochemistries, including the desired 14β-hydroxy group biorxiv.org.
Table 2: Chemoenzymatic Approach to C14-Functionalized Steroids
| Step | Method | Transformation |
| 1 | Biocatalysis (P450 enzyme) | C-H hydroxylation to 14α-hydroxy steroid |
| 2 | Chemical Synthesis | Dehydration to Δ14-olefin |
| 3 | Chemical Synthesis | Stereoselective functionalization of the olefin |
Synthesis of Diverse Cholestane, (5alpha,14beta)-Derivatives
The synthetic methodologies described above have been applied to the preparation of a diverse range of (5alpha,14beta)-cholestane derivatives, particularly those bearing oxygen-containing functional groups.
Oxygenated Cholestane Derivatives
The synthesis of oxygenated cholestane derivatives is of significant interest due to the prevalence of such functionalities in many biologically active steroids. A notable example is the synthesis of 16β-hydroxy-5α-cholestane-3,6-dione, a cytotoxic marine oxysterol. This synthesis was achieved in six steps from the readily available steroidal sapogenin, diosgenin acs.org. The key steps in this synthesis include selective deoxygenation and oxidation reactions to introduce the desired keto and hydroxyl groups onto the cholestane skeleton.
The synthesis of other oxygenated derivatives, such as those with hydroxyl groups at C-14, is also a major focus. As mentioned previously, chemoenzymatic strategies provide a powerful route to these compounds. The biocatalytic hydroxylation to a 14α-hydroxy intermediate, followed by chemical manipulation, allows for the stereoselective introduction of a 14β-hydroxyl group, a key feature of cardiotonic steroids.
Heterocyclic Cholestane Derivatives
The incorporation of heterocyclic rings into the cholestane skeleton can dramatically alter its physicochemical properties and biological profile. Various synthetic methodologies have been developed to fuse or attach heterocyclic systems to the steroid nucleus, often utilizing functional groups present on the cholestane framework as synthetic handles. While the literature specifically detailing these transformations on the (5alpha,14beta)-cholestane isomer is limited, established methods on the more common 5alpha-cholestane scaffold provide a foundational basis for their potential application.
One prominent approach involves the modification of carbonyl groups, such as at the C-3 position of the cholestane ring system. For instance, 5α-cholestan-3-one can serve as a versatile starting material for the synthesis of various heterocyclic derivatives.
Thiophene Derivatives via the Gewald Reaction:
The Gewald reaction is a multicomponent condensation that provides a straightforward route to polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.orgnih.gov This reaction typically involves the condensation of a ketone with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org For the synthesis of a thiophene-fused cholestane derivative, (5alpha,14beta)-cholestan-3-one could be reacted with an α-cyanoester and sulfur.
The mechanism commences with a Knoevenagel condensation between the ketone and the α-cyanoester. wikipedia.org This is followed by the addition of sulfur, cyclization, and tautomerization to yield the final 2-aminothiophene product. wikipedia.org The use of microwave irradiation has been shown to improve reaction times and yields in some cases. wikipedia.org
Table 1: Key Aspects of the Gewald Reaction for Thiophene Synthesis
| Component | Role |
| (5alpha,14beta)-Cholestan-3-one | Ketone starting material |
| α-Cyanoester | Active methylene compound |
| Elemental Sulfur | Provides the sulfur atom for the thiophene ring |
| Base (e.g., morpholine) | Catalyst for the condensation reaction |
Thiadiazole Derivatives:
Thiadiazoles represent another class of heterocyclic compounds that can be synthesized from cholestane precursors. A common strategy involves the conversion of a ketone to a semicarbazone, followed by cyclization with a sulfur-containing reagent. For example, 5α-cholestan-6-one has been used to synthesize steroidal thiadiazoles. nih.gov This methodology could be adapted to a C-3 ketone in the (5alpha,14beta)-cholestane series.
The synthesis begins with the reaction of the steroidal ketone with semicarbazide to form the corresponding semicarbazone. nih.gov Subsequent treatment of the semicarbazone with thionyl chloride in dichloromethane at low temperatures leads to the formation of the cyclized thiadiazole derivative. nih.gov
Spiro Heterocyclic Derivatives:
Spirocyclic systems, where a heterocyclic ring is attached to the steroid at a single carbon atom, have also been a focus of synthetic efforts. For instance, the synthesis of spiro 1,3-thiazolidines from 2α-bromo-5α-cholestan-3-one has been reported. beilstein-journals.org This approach involves the reaction of the α-bromoketone with 2-aminoethanethiol. beilstein-journals.org The reaction proceeds stereoselectively to yield the spiro 1,3-thiazolidine derivative. beilstein-journals.org
Glycosylated Cholestane Derivatives
The attachment of carbohydrate moieties to the cholestane skeleton results in glycosylated derivatives, which can exhibit enhanced water solubility and modified biological activities. The synthesis of these steroid glycosides typically involves the formation of a glycosidic bond between a hydroxyl group on the steroid and a sugar donor.
The Koenigs-Knorr Reaction:
A classical and widely used method for glycosylation is the Koenigs-Knorr reaction. wikipedia.orgnih.govnih.govumsl.edu This reaction involves the coupling of a glycosyl halide (donor) with an alcohol (acceptor) in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver oxide. wikipedia.orgnih.gov For the glycosylation of (5alpha,14beta)-cholestane, a hydroxylated derivative, such as (5alpha,14beta)-cholestan-3β-ol, would serve as the glycosyl acceptor.
The glycosyl donor is usually a per-acylated glycosyl bromide or chloride. The presence of a participating group, such as an acetyl group, at the C-2 position of the sugar donor often leads to the stereoselective formation of a 1,2-trans-glycosidic linkage due to anchimeric assistance. wikipedia.org The reaction can be accelerated by the use of catalytic trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf) in conjunction with silver(I) oxide, allowing for milder reaction conditions. nih.gov
Table 2: Components of the Koenigs-Knorr Glycosylation
| Component | Description |
| Glycosyl Donor | Typically a per-acylated glycosyl halide (e.g., acetobromoglucose) |
| Glycosyl Acceptor | A hydroxylated (5alpha,14beta)-cholestane derivative |
| Promoter | Heavy metal salt (e.g., Ag2CO3, Ag2O) |
| Catalyst (optional) | Lewis acid (e.g., TMSOTf) to accelerate the reaction |
Electrochemical Glycosylation:
A more modern approach to glycosylation involves electrochemical methods. An electrochemical glycosylation method has been developed for the selective transformation of 3β-hydroxy-Δ5-steroids into glycosides using non-activated sugars. nih.gov This technique offers an alternative to traditional methods that often require the preparation of activated sugar donors. While this method was demonstrated on Δ5-steroids, its principles could potentially be adapted for the glycosylation of saturated sterols like (5alpha,14beta)-cholestan-3β-ol.
Enzymatic Synthesis:
Enzymatic methods offer a high degree of selectivity in glycosylation reactions. Glucosyltransferases can be employed to catalyze the transfer of a glucose unit from a donor like UDP-glucose to a steroid acceptor. nih.gov This approach can provide hydrophilic steroid derivatives under mild reaction conditions. nih.gov While specific enzymatic glycosylation of (5alpha,14beta)-cholestane has not been reported, the general applicability of glucosyltransferases to steroidal substrates suggests this as a potential synthetic route.
Stereochemical and Conformational Analysis of Cholestane, 5alpha,14beta
Determination of Absolute and Relative Stereochemistry
The designation (5alpha,14beta)-Cholestane precisely defines the absolute and relative stereochemistry at two crucial chiral centers of the steroid nucleus. The "5-alpha" configuration indicates that the hydrogen atom at carbon-5 is on the opposite side of the ring system from the angular methyl group at carbon-10 (C-19), resulting in a trans-fusion between the A and B rings. This arrangement is a common feature in many naturally occurring steroids.
The absolute and relative stereochemistry of cholestane (B1235564) isomers is unequivocally established through a combination of spectroscopic techniques and, where possible, single-crystal X-ray crystallography. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides a wealth of information. nih.govnih.gov For instance, the chemical shifts and coupling constants of specific protons and carbons are highly sensitive to their spatial orientation. nih.gov Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can directly probe through-space interactions between protons, providing definitive evidence for the relative stereochemistry of substituents. mdpi.com
In many cases, the stereochemistry of a novel steroid is confirmed by chemical correlation with a compound of known absolute configuration.
Conformational Preferences and Dynamic Behavior of the (5alpha,14beta)-Cholestane Nucleus
The defined stereochemistry of (5alpha,14beta)-Cholestane dictates its conformational preferences. The rigid tetracyclic nucleus is not planar, and the individual rings adopt specific puckered conformations to minimize steric and torsional strain. The dynamic behavior of this nucleus, including ring inversions and the adoption of alternative conformations, is a key aspect of its chemical character.
The trans-fusion of the A and B rings in the 5-alpha series typically results in both rings adopting stable chair conformations. Similarly, the B and C rings are trans-fused, and the C ring also generally assumes a chair conformation.
The most significant conformational feature of (5alpha,14beta)-Cholestane is the cis-fusion of the C and D rings. This is in contrast to the more common trans-fused C/D ring system found in most natural steroids. The cis-fusion forces the D-ring, a five-membered cyclopentane (B165970) ring, to adopt an envelope or a twisted conformation that is significantly different from the conformation in a trans-fused system. This cis-junction imparts a pronounced bend in the steroid backbone, leading to a more compact, V-shaped molecule compared to the flatter profile of a 5-alpha, 14-alpha steroid.
Molecular mechanics calculations and spectroscopic analyses are employed to determine the most stable conformations and the energy barriers between them. nih.gov These studies provide detailed insights into the dihedral angles and interatomic distances that characterize the three-dimensional structure of the steroid nucleus.
The alkyl side-chain at C-17 is not rigid and possesses considerable conformational freedom due to rotation around the single bonds. The preferred conformations, or rotamers, of the side-chain are influenced by steric interactions with the steroid nucleus. The stereochemistry at C-14, in particular, can affect the orientation of the side-chain.
The study of side-chain conformation often involves the analysis of rotamer populations. rsc.org These populations can be experimentally determined using NMR spectroscopy by measuring vicinal coupling constants and can be further investigated using computational methods like molecular mechanics and molecular dynamics simulations. nih.gov The relative energies of different rotamers determine their populations at a given temperature. The most stable rotamers are those that minimize steric clashes between the side-chain and the steroid core.
| Rotamer Type | Description | Relative Stability |
| Anti-conformer | The side-chain is extended away from the steroid nucleus. | Generally the most stable due to minimized steric hindrance. |
| Gauche conformer | The side-chain is rotated towards the steroid nucleus. | Less stable due to potential steric interactions with the D-ring and C-18 methyl group. |
This table presents a simplified view of side-chain rotamers. The actual conformational landscape is more complex.
Stereoisomeric Interconversions and Epimerization Processes
Under certain conditions, stereocenters in a molecule can undergo inversion, leading to the formation of a different stereoisomer in a process called epimerization. For cholestane derivatives, epimerization can occur at various positions, though it often requires specific chemical or enzymatic conditions.
The stereocenter at C-14 in (5alpha,14beta)-Cholestane is a tertiary carbon and is generally stable. However, the introduction of functional groups in its vicinity can facilitate epimerization. For example, the presence of a double bond adjacent to C-14 or the formation of a carbocation at C-14 could lead to a loss of stereochemical integrity and subsequent re-formation of the center with either alpha or beta stereochemistry.
Biosynthetic Pathways and Metabolic Transformations of Cholestane, 5alpha,14beta Analogues
Precursor Role in Cholesterol Biosynthesis and Sterol Metabolism
While cholestane (B1235564) itself is a saturated tetracyclic steroid often considered a diagenetic product of cholesterol, certain cholestane analogues play crucial roles as intermediates in the intricate pathway of cholesterol biosynthesis. wikipedia.org The conversion of lanosterol (B1674476) to cholesterol, a cornerstone of sterol metabolism, involves a series of enzymatic reactions that modify the sterol nucleus and side chain. nih.gov
One such intermediate is 5-alpha-cholest-8(14)-en-3-beta-ol, which has been identified as a possible precursor in the enzymatic conversion to cholesterol. nih.gov The biosynthetic pathway from lanosterol to cholesterol is not a single linear route but can proceed through different intersecting pathways, such as the Bloch and Kandutsch-Russell pathways. nih.govnih.gov These pathways are defined by the timing of the reduction of the C24 double bond in the sterol side chain. nih.gov The metabolism of compounds like 14-alpha-methyl-5-alpha-cholest-7-en-3-beta-ol in rat liver homogenates has been shown to lead to the formation of cholesterol, highlighting the role of cholestane derivatives as metabolic precursors. nih.gov The presence of a 14-beta configuration, while less common than the 14-alpha found in cholesterol, is a feature of certain biologically active steroids and their metabolites, suggesting that analogues with this conformation can be processed within the broader framework of sterol metabolism.
Enzymatic Biotransformations of Cholestane-related Substrates
Cholestane and its analogues are subject to a variety of enzymatic transformations that alter their structure and biological activity. These biotransformations are critical for both the synthesis of essential sterols and the catabolism of steroid molecules.
Steroid Oxidoreductase Activity (e.g., Cholestenone 5alpha-reductase)
A key family of enzymes in the metabolism of cholestane-related substrates is the steroid oxidoreductases. Among these, cholestenone 5-alpha-reductase (EC 1.3.1.22) is a prominent example. wikipedia.org This enzyme catalyzes the conversion of cholest-4-en-3-one to 5-alpha-cholestan-3-one, utilizing NADP+ as an acceptor. wikipedia.org This reaction is a critical step in the formation of 5-alpha-saturated steroids. online-medical-dictionary.orgnih.gov The systematic name for this enzyme class is 3-oxo-5alpha-steroid:NADP+ Delta4-oxidoreductase. wikipedia.org The activity of this enzyme is not limited to cholestane substrates but also plays a significant role in the metabolism of other steroids, such as the conversion of testosterone to dihydrotestosterone. nih.govwikipedia.org The presence and activity of this enzyme have been detected in various tissues, including the liver. wikipedia.org
Table 1: Cholestenone 5alpha-reductase Reaction
| Substrates | Enzyme | Products |
|---|
Stereospecific Hydroxylation and Epoxidation
Hydroxylation and epoxidation are common enzymatic modifications of the cholestane skeleton, often occurring with a high degree of stereospecificity. These reactions are typically catalyzed by cytochrome P450 monooxygenases.
Stereospecific hydroxylation of the side-chain of 5-beta-cholestane-3-alpha,7-alpha-diol has been studied in human liver mitochondrial and microsomal fractions. nih.gov These studies revealed hydroxylations at positions C-24, C-25, and C-26, leading to the formation of distinct diastereoisomers. nih.gov For instance, mitochondrial fractions predominantly catalyze 26-hydroxylation, forming the 25R-diastereoisomer of 5-beta-cholestane-3-alpha,7-alpha,26-triol. nih.gov While this example involves a 5-beta isomer, it illustrates the principle of stereospecific enzymatic activity on the cholestane framework. Other studies have documented the synthesis of hydroxylated cholestane derivatives such as 16β-hydroxy-5α-cholestane-3,6-dione. researchgate.net
Epoxidation of the cholesterol double bond leads to the formation of cholesterol alpha-epoxide (5,6-alpha-epoxy-5-alpha-cholestan-3-beta-ol) and beta-epoxide (5,6-beta-epoxy-5-beta-cholestan-3-beta-ol). nih.gov These epoxides are obligatory intermediates in the metabolic conversion of cholesterol to cholestanetriol (5-alpha-cholestane-3-beta,5,6-beta-triol). nih.gov The biotransformation of cholesterol to this triol via the alpha-epoxide has also been observed in bovine adrenal cortex. nih.gov
Methyl Group Demethylation Pathways in Sterols
The biosynthesis of cholesterol from its precursor lanosterol requires the removal of three methyl groups at positions C-4 and C-14. nih.gov This demethylation is a multi-step process involving several enzymes.
The removal of the 14-alpha-methyl group is catalyzed by a cytochrome P450 enzyme known as sterol 14-alpha-demethylase (CYP51). mdpi.comnih.gov This enzyme is found across all biological kingdoms and performs a regio- and stereospecific oxidative removal of the methyl group. nih.gov The reaction proceeds in three steps, converting the methyl group first to an alcohol, then to an aldehyde, and finally removing it as formic acid with the formation of a Δ14,15 double bond. nih.govnih.gov
The two methyl groups at the C-4 position are removed in a subsequent series of reactions. researchgate.net In eukaryotes, this involves a complex of enzymes that sequentially oxidize and decarboxylate the methyl groups. pnas.org The process is initiated by oxidizing the 4-alpha-methyl group, followed by decarboxylation and epimerization of the remaining 4-beta-methyl to the 4-alpha position, allowing for a second round of demethylation. pnas.org
Metabolic Fate and Biotransformation in Non-Human Biological Systems
The study of cholestane metabolism in non-human biological systems, particularly through in vitro models, provides valuable insights into the specific enzymatic pathways and metabolic products.
Biological Activity and Molecular Mechanisms of Cholestane, 5alpha,14beta Derivatives
Modulation of Cellular and Subcellular Processes by Cholestane (B1235564) Analogues
Role in Cell Membrane Architecture and Dynamics
Cholesterol is an essential structural component of mammalian cell membranes, responsible for modulating fluidity, permeability, and the formation of specialized microdomains known as lipid rafts. mdpi.comnih.gov These cholesterol-rich domains are critical for organizing signaling proteins and receptors. nih.govnih.gov Cholestane analogues, by virtue of their structural similarity to cholesterol, can integrate into cellular membranes and alter their biophysical properties.
The specific stereochemistry of sterols is crucial for their interaction with phospholipids. While direct studies on (5alpha,14beta)-cholestane are limited, other cholestane derivatives, such as the oxysterol 25-hydroxycholesterol (B127956) (25HC), have been shown to disrupt the condensing effect of cholesterol, leading to less rigid and more permeable bilayers. mdpi.com Oxygenated derivatives can adopt tilted orientations within the membrane, with hydroxyl groups facing the polar headgroups of phospholipids, which facilitates membrane bending. mdpi.com It is plausible that the distinct A/B ring cis-fusion of the (5alpha,14beta)-cholestane backbone would introduce a more pronounced kink in the sterol's planar structure compared to cholesterol, thereby altering its packing with membrane lipids and influencing local membrane curvature and fluidity.
Alterations in membrane cholesterol content directly impact the function of embedded proteins, such as ion channels. For instance, increased membrane cholesterol can enhance the affinity of ATP-sensitive potassium (K-ATP) channels for ATP, modifying the electrical activity of the cell. nih.gov By analogy, the incorporation of cholestane derivatives into the membrane could similarly allosterically modulate the function of membrane-bound proteins and receptors.
Regulation of Endogenous Sterol Biosynthesis Enzymes
A significant biological activity of certain cholestane analogues is their ability to potently regulate the enzymes involved in the endogenous biosynthesis of cholesterol. The pathway is tightly controlled by feedback mechanisms, with key enzymes like 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase being primary regulatory nodes.
Several oxygenated 5α-cholestane derivatives have been identified as powerful inhibitors of sterol synthesis. For example, 5α-cholest-8(14)-en-3β-ol-15-one has been shown to lower the activity of HMG-CoA reductase in cultured Chinese Hamster Ovary (CHO) cells. researchgate.net Similarly, 14α-hydroxy-substituted sterols, such as 5α-cholest-7-en-3β,14α-diol and 5α-cholest-7-en-14α-ol-3-one, are potent inhibitors of the synthesis of digitonin-precipitable sterols and also reduce HMG-CoA reductase activity in L cells. nih.gov This suggests that these analogues can mimic the regulatory effects of natural oxysterols, which are known to suppress the expression of sterol biosynthesis genes. The inhibitory action of these compounds disrupts the normal metabolic flux, leading to an accumulation of sterol precursors and a reduction in the final cholesterol product. nih.govnih.gov
Effects on Cellular Differentiation and Programmed Cell Death in Model Systems
By modulating sterol metabolism and related signaling pathways, cholestane derivatives can profoundly impact cell fate, including differentiation and programmed cell death (apoptosis). The disruption of normal sterol balance can lead to cellular dysfunction and trigger apoptotic cascades. nih.gov
A notable example is the derivative Cholestane-3β,5α,6β-triol (CT), which has been identified as an inducer of apoptosis. nih.gov In studies using the A549 human lung adenocarcinoma cell line, CT was found to induce cell death through multiple pathways. The primary mechanism involves the generation of reactive oxygen species (ROS), which in turn triggers endoplasmic reticulum (ER) stress and activates autophagy. nih.gov While CT treatment does lead to classic apoptotic features, such as condensed nuclei, it appears to activate a broader cell death response that is not limited to apoptosis. nih.gov
Furthermore, the inhibition of specific enzymes in the sterol biosynthesis pathway can influence cellular differentiation. For instance, small molecule inhibitors of the cholesterol synthesis enzymes CYP51, TM7SF2, or EBP have been found to promote the formation of oligodendrocytes in mouse cell cultures, highlighting a link between sterol metabolism and neural cell development. nih.gov
Molecular Interactions with Receptor and Enzymatic Systems
Specific Enzyme Inhibition Mechanisms
The regulatory effects of cholestane analogues on sterol biosynthesis are rooted in their direct interaction with and inhibition of specific enzymes. A key target is Lanosterol (B1674476) 14α-demethylase (CYP51A1), a critical cytochrome P450 enzyme that catalyzes an essential step in the conversion of lanosterol to cholesterol. wikipedia.org
Many cholestane derivatives function as substrate-based inhibitors of CYP51A1. nih.gov These analogues, which often feature modifications at the C14 or C15 position, are designed to mimic the natural substrate, lanosterol, and bind to the enzyme's active site. nih.govnih.gov The inhibition of CYP51A1 disrupts the removal of the 14α-methyl group from lanosterol, a multi-step oxidative process, leading to the accumulation of upstream sterol intermediates like dihydrolanosterol. nih.govwikipedia.org The inhibitory potency of these compounds can be highly dependent on their specific structure, including the presence and position of double bonds and methyl groups. nih.gov
The table below summarizes the enzymatic inhibition activity of selected cholestane analogues.
| Compound | Target Enzyme(s) | Effect in Model System |
| 5α-Cholest-8(14)-en-3β-ol-15-one | HMG-CoA Reductase | Lowered enzyme activity in CHO-K1 cells. researchgate.net |
| 5α-Cholest-7-en-3β,14α-diol | HMG-CoA Reductase | Reduced HMG-CoA reductase activity and sterol synthesis in L cells. nih.gov |
| 14α-Ethyl-5α-cholest-7-ene-3β,15α-diol | HMG-CoA Reductase, CYP51 | Inhibited C27 sterol synthesis and reduced HMG-CoA reductase levels in CHO-K1 cells. researchgate.net |
| 15- and 32-substituted lanost-8-en-3β-ols | Lanosterol 14α-demethylase | Inhibited demethylase activity in cultured cells. nih.gov |
Ligand-Receptor Binding and Signal Transduction Modulation
Beyond direct enzyme inhibition, cholestane derivatives can modulate cellular functions by binding to specific proteins and receptors, thereby influencing signal transduction pathways. Sterols and their metabolites are known ligands for various receptors and can interact with specific domains on proteins. nih.gov
A clear example of molecular interaction is the binding of cholestane derivatives to transport proteins. The compound 3β,6β-diacetoxy-5α-cholestan-5-ol has been shown to bind with high affinity to Human Serum Albumin (HSA), a major plasma protein. mdpi.com This interaction is crucial as it affects the bioavailability and transport of the steroid molecule in the body. Molecular docking studies have identified specific binding sites on HSA where the cholestane derivative forms hydrogen bonds with amino acid residues like TYR411 and ARG410. mdpi.com
The table below details the binding parameters for a cholestane derivative with HSA.
| Ligand | Receptor | Binding Constant (K) | Binding Sites on Receptor |
| 3β,6β-diacetoxy-5α-cholestan-5-ol | HSA | 3.18 × 10⁴ M⁻¹ | Sites I, II, and III |
Furthermore, sterols can interact with specialized protein domains, such as the sterol-sensing domain (SSD) and the cholesterol recognition/interaction amino acid consensus (CRAC) domain, which are found in various proteins involved in lipid metabolism and signaling. nih.gov Through these interactions, cholestane analogues can influence major signaling pathways. For example, sterol metabolites can affect the trafficking and signaling of oncogenic receptors like the epidermal growth factor receptor (EGFR) and are critical for pathways such as sonic hedgehog signaling. nih.gov
Interactions with Transport Proteins (e.g., Human Serum Albumin)
There is no specific information available in the scientific literature regarding the interaction of Cholestane, (5alpha,14beta)- derivatives with human serum albumin (HSA) or other transport proteins.
However, studies on other cholestane derivatives have demonstrated significant binding affinities. For instance, research on a 3β,6β-diacetoxy-5α-cholestan-5-ol derivative has shown that it binds to HSA, and its interaction has been characterized using fluorescence spectral methods and molecular docking. Such studies typically determine binding constants, thermodynamic parameters (like Gibbs free energy change), and identify the specific binding sites on the albumin molecule. This information is crucial for understanding the pharmacokinetics of a compound, as binding to transport proteins like HSA affects its distribution, metabolism, and bioavailability. Future research could apply these methodologies to investigate if and how (5alpha,14beta)-cholestane derivatives interact with HSA.
Antioxidant Properties and Reactive Oxygen Species Modulation
No studies were found that specifically evaluate the antioxidant properties or the modulation of reactive oxygen species (ROS) by Cholestane, (5alpha,14beta)- derivatives.
In contrast, other cholestane isomers have been investigated for these properties. For example, certain 5α-cholestane derivatives have demonstrated noteworthy antioxidant activity, with IC50 values comparable to standard antioxidants like ascorbic acid. Furthermore, compounds such as cholestane-3beta,5alpha,6beta-triol have been shown to induce the production of ROS in cellular models, leading to mitochondrial dysfunction. This highlights the potential for the cholestane skeleton to participate in redox processes. Investigating whether the (5alpha,14beta)- configuration confers or alters such antioxidant or pro-oxidant activities would be a valuable area for future research.
Antimicrobial and Antifungal Activities in Microbiological Models
There is no available data on the antimicrobial or antifungal properties of Cholestane, (5alpha,14beta)- derivatives.
Research into other cholestane derivatives has revealed promising antimicrobial and antifungal potential. For example, novel heterocyclic derivatives synthesized from 5alpha-cholestan-3-one (B1202042) have been evaluated for their in vitro activity against various bacterial and fungal strains. These studies typically determine the minimum inhibitory concentration (MIC) to quantify the potency of the compounds. For instance, dendritic derivatives of 5alpha-cholestan-3-amines have shown activity against methicillin-resistant Staphylococcus aureus (MRSA). The exploration of (5alpha,14beta)-cholestane derivatives for similar activities could potentially lead to the discovery of new antimicrobial or antifungal agents.
Advanced Analytical Methodologies for the Characterization and Quantification of Cholestane, 5alpha,14beta
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of Cholestane (B1235564), (5alpha,14beta)- by providing highly accurate mass measurements. When coupled with tandem mass spectrometry (MS/MS), it becomes a powerful tool for structural elucidation by analyzing the fragmentation patterns of the molecule.
In MS/MS analysis, the cholestane molecular ion is isolated and subjected to collision-induced dissociation (CID), which breaks the molecule into smaller, characteristic fragment ions. The fragmentation of the sterane backbone is a well-studied process. Key fragmentation events for cholestane isomers typically involve cleavages of the C-C bonds within the four-ring system and the loss of the side chain. For instance, the electron ionization (EI) mass spectra of cholestane isomers are often characterized by a prominent molecular ion peak (M+) and specific fragment ions resulting from ring cleavages. Although the mass spectra of many stereoisomers are very similar, subtle differences in fragment ion abundances can sometimes be used for differentiation.
The fragmentation of the sterol ring system often occurs at specific sites, such as the bonds between C11-C12, C12-C13, and C8-C14. Analysis of 5α-hydroxysteroids has shown characteristic fragmentation processes that are dependent on the molecular conformation. While a detailed fragmentation pattern specifically for the (5alpha,14beta)- isomer is not extensively published, the general fragmentation behavior of the cholestane skeleton provides the basis for its structural confirmation. HRMS ensures the precise mass of these fragments, allowing for the confident determination of their elemental formulas and aiding in the piecing together of the original structure.
Table 1: Common Fragment Ions in Mass Spectrometry of Cholestane Derivatives
| m/z (mass-to-charge ratio) | Putative Fragment Identity | Significance |
|---|---|---|
| M+ | Molecular Ion | Confirms molecular weight. |
| M+ - 15 | Loss of a methyl group (CH₃) | Indicates the presence of methyl substituents. |
| 217 | Cleavage through the D-ring | Characteristic fragment of the sterane nucleus. |
This table presents generalized fragmentation data for cholestane skeletons; specific relative abundances may vary between isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the unambiguous determination of the stereochemistry of complex organic molecules like Cholestane, (5alpha,14beta)-. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the precise assignment of the relative and absolute configuration of chiral centers.
¹³C NMR is particularly effective for differentiating stereoisomers. The chemical shift of a carbon atom is highly sensitive to its steric environment. For cholestane isomers, the chemical shifts of carbons involved in or near the ring junctions (e.g., C-5, C-8, C-9, C-14) are diagnostic for the stereochemistry at these positions. For example, studies on 5α- and 5β-cholestane derivatives have shown that the ¹³C shielding data of specific carbons can be reliably used to determine the stereochemistry at C-5. Similarly, the differentiation between 25R and 25S isomers of a cholestane triol was achieved by observing small but significant differences (0.05-0.20 ppm) in the chemical shifts of the side-chain carbons. The cis-fusion of the C/D rings in the 14β configuration induces characteristic shifts in the ¹³C spectrum compared to the more common 14α isomers.
¹H NMR, while often more complex due to signal overlap, provides crucial information through chemical shifts and spin-spin coupling constants (J-values). The magnitude of these J-values is related to the dihedral angle between adjacent protons, which can be used to define the stereochemical relationships and the conformation of the steroid rings. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are routinely used to assign all proton and carbon signals unequivocally and to establish through-bond connectivities.
Furthermore, NMR is an excellent primary method for assessing the purity of a Cholestane, (5alpha,14beta)- sample. By integrating the signals corresponding to the compound and comparing them to the signals of any impurities present, a quantitative measure of purity can be obtained without the need for a reference standard of the impurity itself.
Note: Specific chemical shifts are highly dependent on the solvent and the full molecular structure. This table illustrates the sensitivity of certain carbons to stereochemical changes.
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
X-ray crystallography stands as the gold standard for the absolute and definitive determination of the three-dimensional structure of a crystalline compound. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, thereby unequivocally establishing the complete molecular structure, including the stereochemistry at all chiral centers.
For a molecule like Cholestane, (5alpha,14beta)-, obtaining a suitable single crystal is the prerequisite for analysis. Once a crystal is subjected to an X-ray beam, the resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of all atoms in the crystal lattice are determined. A 2023 study successfully used single-crystal X-ray analysis to confirm the structure and stereochemistry of a 3β,6β-diacetoxy-5-hydroxy-5α-cholestane derivative. This study demonstrated the power of the technique to resolve the chair conformation of the A, B, and C rings and the envelope conformation of the D ring.
The data obtained from X-ray crystallography, such as unit cell dimensions, space group, and atomic coordinates, provide an unambiguous structural proof that can be used to validate results from other analytical methods like NMR and MS.
Table 3: Example of Crystallographic Data for a Cholestane Derivative
| Parameter | Example Value | Description |
|---|---|---|
| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |
| Space Group | P2₁ | Specifies the symmetry elements within the unit cell. |
| a (Å) | 6.2351 | Length of the 'a' axis of the unit cell. |
| b (Å) | 26.0156 | Length of the 'b' axis of the unit cell. |
| c (Å) | 12.4864 | Length of the 'c' axis of the unit cell. |
| β (°) | 93.243 | Angle of the 'β' axis of the unit cell. |
Data adapted from a representative crystal structure of a heterocyclic derivative for illustrative purposes.
Hyphenated Chromatographic Techniques (GC-MS, LC-MS) in Sterol Omics
"Sterol omics," the large-scale study of sterols in biological systems, relies heavily on hyphenated chromatographic techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the cornerstones of modern sterol analysis.
GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable compounds like cholestane. Due to the low volatility of most sterols, derivatization is often required, typically by converting hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers to increase volatility and improve chromatographic properties. The high resolving power of capillary GC columns allows for the separation of closely related sterol isomers, while the mass spectrometer provides identification based on fragmentation patterns and retention times.
LC-MS is particularly advantageous for analyzing a broader range of sterols, including less volatile and thermally labile compounds, without the need for derivatization. Reversed-phase LC is commonly used for separating sterols based on their hydrophobicity. The use of atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) allows for the soft ionization of sterol molecules, often preserving the molecular ion for accurate mass determination. LC coupled with tandem MS (LC-MS/MS) provides high selectivity and sensitivity, enabling the quantification of trace levels of sterols in complex biological matrices.
In quantitative analysis, an internal standard (IS) is a compound added in a constant amount to samples, calibration standards, and quality controls to correct for the loss of analyte during sample preparation and for variations in instrument response. Cholestane isomers, being structurally similar to many biologically relevant sterols but typically absent from biological samples, are excellent candidates for use as internal standards.
Specifically, 5α-cholestane is frequently used as an internal standard in GC-MS methods for the quantification of cholesterol and other sterols in various matrices. Its chemical properties and chromatographic behavior are very similar to that of cholesterol, ensuring that it behaves similarly during extraction, derivatization, and injection. Because 5α-cholestane does not have a hydroxyl group, it does not get derivatized along with hydroxylated sterols, a factor that must be accounted for in the analytical method.
For LC-MS applications and for achieving the highest accuracy in GC-MS, stable isotope-labeled (e.g., deuterated) versions of the analyte of interest are the ideal internal standards. For example, deuterated cholesterol (e.g., Cholesterol-D6 or -D7) is used for the precise quantification of cholesterol. These standards are chemically identical to the analyte, co-elute chromatographically, and differ only in mass, providing the most effective way to correct for matrix effects and procedural losses.
Computational Chemistry and Molecular Modeling Studies of Cholestane, 5alpha,14beta
Molecular Dynamics Simulations of Cholestane-Membrane Interactions
There are no specific molecular dynamics (MD) simulation studies available in the peer-reviewed literature that investigate the interaction of Cholestane (B1235564), (5alpha,14beta)- with lipid membranes. MD simulations are a powerful tool to understand how molecules like steroids orient and behave within a cell membrane, which is crucial for their biological function. Such studies on other molecules, like cholesterol, have provided valuable insights into membrane fluidity and organization. However, the bent shape of a 14beta-steroid would likely lead to different packing and dynamic interactions with membrane lipids compared to the planar structure of cholesterol. Without dedicated simulations, any description of these interactions for Cholestane, (5alpha,14beta)- would be purely speculative.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational methods used in drug discovery to relate the chemical structure of a series of compounds to their biological activity. These studies require a dataset of molecules with known activities to build a predictive model. Currently, there are no published QSAR or pharmacophore modeling studies that focus on derivatives of Cholestane, (5alpha,14beta)-. The development of such models would necessitate the synthesis and biological testing of a library of (5alpha,14beta)-cholestane derivatives, which has not been reported in the available literature.
Future Research Directions and Emerging Paradigms in 5alpha,14beta Cholestane Research
Discovery and Characterization of Novel Biologically Active Derivatives
The future of (5alpha,14beta)-cholestane research is intrinsically linked to the synthesis and discovery of novel derivatives with potential biological activities. The unique bent "U" shape conferred by the cis-fused C/D rings, characteristic of 14beta-steroids like cardiotonic steroids, suggests that derivatives of (5alpha,14beta)-cholestane could exhibit interesting pharmacological properties.
Future research should focus on:
Targeted Synthesis: The development of synthetic strategies to introduce a variety of functional groups at different positions of the (5alpha,14beta)-cholestane skeleton. This could include hydroxylations, oxidations, and the introduction of nitrogen- or sulfur-containing moieties, which are known to modulate the biological activity of steroids.
Screening for Bioactivity: A systematic screening of these novel derivatives against a wide range of biological targets is paramount. Based on the known activities of other 14beta-steroids, initial screenings could focus on ion transport proteins (like Na+/K+-ATPase), nuclear receptors, and enzymes involved in steroid metabolism.
Structure-Activity Relationship (SAR) Studies: Once biologically active derivatives are identified, comprehensive SAR studies will be crucial to understand how the position and nature of the functional groups on the (5alpha,14beta)-cholestane core influence their activity and selectivity.
Table 1: Potential Biologically Active Derivatives of (5alpha,14beta)-Cholestane for Future Investigation
| Derivative Class | Potential Biological Target | Rationale |
| Hydroxylated Derivatives | Nuclear Receptors | Hydroxylation can mimic endogenous steroid hormones. |
| Amino-Steroids | Ion Channels / GPCRs | Introduction of basic nitrogen atoms can lead to interactions with charged residues in protein binding sites. |
| Glycosylated Derivatives | Cell Surface Receptors | Glycosylation can alter solubility, cell permeability, and receptor recognition. |
| Fluorinated Derivatives | Metabolic Stability | Strategic fluorination can block metabolic pathways and enhance bioavailability. |
Deeper Mechanistic Insights into Cellular and Molecular Interactions
A significant knowledge gap exists regarding how (5alpha,14beta)-cholestane and its potential derivatives might interact with cellular and molecular machinery. Future research in this area should be directed towards elucidating these fundamental mechanisms.
Key research questions to address include:
Identification of Cellular Targets: Utilizing techniques such as affinity chromatography, chemical proteomics, and yeast two-hybrid screening to identify the specific proteins that bind to (5alpha,14beta)-cholestane derivatives.
Elucidation of Signaling Pathways: Once a target is identified, further studies will be needed to unravel the downstream signaling pathways that are modulated by the binding of the (5alpha,14beta)-cholestane derivative. This could involve transcriptomic, proteomic, and metabolomic analyses.
Structural Biology of Interactions: Determining the three-dimensional structures of (5alpha,14beta)-cholestane derivatives in complex with their biological targets using X-ray crystallography or cryo-electron microscopy. This will provide invaluable insights into the molecular basis of their activity and guide the design of more potent and selective analogs.
Innovations in Stereoselective Synthesis and Derivatization
The scarcity of research on (5alpha,14beta)-cholestane is likely, in part, due to the synthetic challenges associated with controlling the stereochemistry at the C-14 position. The cis-fusion of the C and D rings is thermodynamically less favorable than the trans-fusion, making its stereoselective synthesis a non-trivial task. A 1976 study reported a "ready synthesis of 5alpha,14beta-cholest-7-en-3beta-ol," a derivative of the target compound, but detailed methodologies for the parent cholestane (B1235564) are not widely available nih.gov.
Future synthetic innovations should focus on:
Development of Novel Cyclization Strategies: Exploring new catalytic methods and reaction cascades that favor the formation of the cis-C/D ring junction. This could involve transition-metal catalysis, organocatalysis, or biomimetic approaches.
Post-Synthetic Modification of Abundant Steroids: Investigating methods to isomerize the C-14 position of readily available 14alpha-steroids to the 14beta-configuration. This could involve photochemical or radical-based methodologies.
Enzymatic and Chemoenzymatic Approaches: Utilizing enzymes, either isolated or in whole-cell systems, to perform stereoselective transformations on steroid precursors to yield the desired (5alpha,14beta)-cholestane core.
Integration of Advanced Analytical and Computational Platforms
The comprehensive study of a novel class of molecules like (5alpha,14beta)-cholestane derivatives will be greatly facilitated by the integration of modern analytical and computational tools.
Future research should leverage:
High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques are essential for the unambiguous structural characterization of novel synthetic derivatives and for identifying their metabolites in biological systems. Advanced NMR techniques, such as NOESY and ROESY, will be crucial for confirming the stereochemistry of the C/D ring junction.
Computational Modeling and Simulation: Molecular dynamics simulations and quantum mechanical calculations can be used to predict the conformational preferences of the (5alpha,14beta)-cholestane skeleton and its derivatives. Docking studies can help to identify potential binding modes with biological targets and to rationalize structure-activity relationships.
"Omics" Technologies: The application of genomics, transcriptomics, proteomics, and metabolomics will be instrumental in understanding the global cellular response to treatment with biologically active (5alpha,14beta)-cholestane derivatives, providing a systems-level view of their mechanism of action.
Q & A
Q. What are the recommended methods for synthesizing and purifying (5α,14β)-cholestane derivatives?
Synthesis of (5α,14β)-cholestane derivatives often involves hydrogenation of cholesterol precursors or stereoselective reduction of double bonds using catalysts like palladium or platinum . Purification typically employs column chromatography with silica gel or reverse-phase HPLC, validated via thin-layer chromatography (TLC) . Deuterated analogs (e.g., cholestane-d4) require isotopic labeling under controlled conditions, as described in deuterium exchange protocols .
Q. How can spectroscopic techniques characterize (5α,14β)-cholestane’s structural features?
Nuclear Magnetic Resonance (NMR) is critical for confirming stereochemistry (e.g., 5α vs. 5β configurations) via coupling constants and NOE correlations . Mass spectrometry (MS) with electron ionization (EI) identifies molecular ions and fragmentation patterns, while UV-Vis spectroscopy detects conjugated systems in modified derivatives . Two-photon fluorescence spectroscopy is used to study electronic transitions in membrane environments .
Q. What safety protocols are essential for handling (5α,14β)-cholestane in laboratory settings?
Safety Data Sheets (SDS) recommend using personal protective equipment (PPE), including nitrile gloves and goggles, due to potential skin/eye irritation . Work in a fume hood to avoid inhalation of fine particulates. Storage should be in airtight containers at 2–8°C to prevent degradation . Emergency measures include rinsing exposed skin with water for 15 minutes and consulting a physician .
Advanced Research Questions
Q. How does (5α,14β)-cholestane interact with biological membranes, and what experimental models are suitable?
(5α,14β)-cholestane’s saturated alkane structure allows it to integrate into lipid bilayers, mimicking cholesterol’s role in modulating membrane fluidity . Fluorescence quenching assays using two-photon excitation (λ = 298 nm) and collisional quenchers like methanol can probe its localization and dynamics in synthetic liposomes or live-cell membranes . Time-resolved fluorescence lifetime imaging (FLIM) quantifies microenvironmental changes .
Q. What structural modifications enhance (5α,14β)-cholestane’s bioactivity in antimicrobial studies?
Introducing hydroxyl groups at C-3, C-22, or C-23 (e.g., cholestane-3,22,23-triol) increases polarity and hydrogen-bonding capacity, enhancing interactions with bacterial cell walls . Sulfation at C-24 (as in squalamine analogs) improves solubility and broad-spectrum activity against Gram-negative bacteria . Structure-activity relationships (SAR) are validated via minimum inhibitory concentration (MIC) assays .
Q. How can thermal stability data inform the design of cholestane-based materials?
Differential scanning calorimetry (DSC) reveals phase transitions (melting point: 78–80°C; decomposition >440°C) . Thermogravimetric analysis (TGA) under nitrogen quantifies degradation kinetics, critical for developing heat-resistant lipid nanoparticles or drug carriers .
Q. What analytical methods resolve contradictions in reported cholestane derivative activities?
Discrepancies in bioactivity data (e.g., antibacterial vs. antifungal effects) require rigorous batch-to-batch purity checks via high-resolution MS and reproducibility assessments using standardized protocols . Meta-analyses of peer-reviewed studies should prioritize datasets with explicit experimental conditions (e.g., solvent systems, assay temperatures) .
Q. Which isotopic labeling strategies improve quantification of cholestane derivatives in metabolic studies?
Deuterated standards (e.g., cholestane-d6) enable precise quantification via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS) . Stable isotope tracing with 13C-labeled cholestane tracks metabolic incorporation into sterol biosynthesis pathways .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
